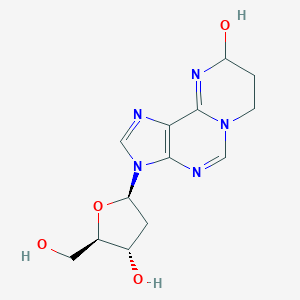

1,N(6)-Propanodeoxyadenosine

Description

Significance of DNA Damage in Genomic Integrity and Disease Pathogenesis

DNA damage is a critical factor in the development of various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. nih.gov Unrepaired DNA lesions can lead to mutations, chromosomal aberrations, and genomic instability, which are hallmarks of carcinogenesis. czytelniamedyczna.plnih.gov The accumulation of DNA damage can disrupt normal cellular processes, leading to deregulation of cell homeostasis and contributing significantly to disease phenotypes. nih.gov Both enzymatic and chemical modifications to nucleotides can compromise genomic integrity, and when these modifications are poorly repaired, they contribute to cellular aging. mdpi.com The integrity of the genome is maintained through a complex network of DNA repair pathways that recognize and remove these lesions. However, when the rate of damage exceeds the capacity of repair, or if the repair mechanisms themselves are faulty, it can result in lasting genetic changes. czytelniamedyczna.pl

Overview of Exocyclic DNA Adducts as Promutagenic Lesions

Exocyclic DNA adducts are a specific class of DNA damage formed by the reaction of reactive bifunctional electrophiles with the nitrogen atoms of DNA bases, resulting in the formation of a new ring fused to the original base. czytelniamedyczna.plrutgers.edu These adducts are considered highly promutagenic because they can disrupt the normal Watson-Crick base pairing during DNA replication. czytelniamedyczna.placs.org This disruption can lead to misincorporation of bases by DNA polymerases, resulting in point mutations or frameshift mutations. czytelniamedyczna.pl

Endogenous sources of the reactive electrophiles that form exocyclic adducts include products of lipid peroxidation, such as malondialdehyde, acrolein, and crotonaldehyde. nih.govaimspress.comnih.gov These aldehydes are generated as a consequence of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species and the ability of the cell to detoxify these reactive products. aimspress.com The levels of these adducts in tissues can be influenced by lifestyle factors, diet, and chronic inflammation. nih.gov Due to their role in mutagenesis and carcinogenesis, exocyclic DNA adducts are being investigated as potential biomarkers for assessing cancer risk and for understanding the etiology of cancers with poorly defined origins. nih.govnih.govacs.org

Contextualizing 1,N(6)-Propanodeoxyadenosine within the Landscape of Aldehyde-Derived DNA Adducts

Among the various aldehydes that can damage DNA, α,β-unsaturated aldehydes like acrolein are of particular concern due to their high reactivity. acs.org Acrolein is a ubiquitous environmental pollutant found in sources such as cigarette smoke and automobile exhaust, and it is also produced endogenously through lipid peroxidation. rockefeller.edunih.goviarc.fr

Acrolein reacts with deoxyadenosine (B7792050) residues in DNA to form several adducts, with this compound being a significant product. nih.govaacrjournals.org This exocyclic adduct is formed through the reaction of acrolein with the N-1 and N6 positions of the adenine (B156593) base. aacrjournals.org The formation of this compound has been detected in acrolein-modified DNA both in vitro and in cellular systems. aacrjournals.orgepa.gov Specifically, its presence has been confirmed in the nuclei of rat liver epithelial cells exposed to acrolein and in the kidneys of rats under conditions of oxidative stress. nih.gov

The formation of this compound and other related aldehyde-derived adducts represents a critical link between oxidative stress, environmental exposures, and the induction of mutations that can drive the development of cancer and other diseases. nih.govaimspress.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

132461-42-8 |

|---|---|

Molecular Formula |

C13H17N5O4 |

Molecular Weight |

307.31 g/mol |

IUPAC Name |

3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8,9-dihydro-7H-pyrimido[2,1-f]purin-9-ol |

InChI |

InChI=1S/C13H17N5O4/c19-4-8-7(20)3-10(22-8)18-6-14-11-12(18)15-5-17-2-1-9(21)16-13(11)17/h5-10,19-21H,1-4H2/t7-,8+,9?,10+/m0/s1 |

InChI Key |

ZVMCHJDNWWNYQK-LBTMZUADSA-N |

SMILES |

C1CN2C=NC3=C(C2=NC1O)N=CN3C4CC(C(O4)CO)O |

Isomeric SMILES |

C1CN2C=NC3=C(C2=NC1O)N=CN3[C@H]4C[C@@H]([C@H](O4)CO)O |

Canonical SMILES |

C1CN2C=NC3=C(C2=NC1O)N=CN3C4CC(C(O4)CO)O |

Synonyms |

1,N(6)-PDA 1,N(6)-propanodeoxyadenosine |

Origin of Product |

United States |

Etiology and Formation Mechanisms of 1,n 6 Propanodeoxyadenosine

Endogenous Formation Pathways

Endogenous formation refers to the generation of 1,N(6)-propanodeoxyadenosine from precursors produced within the body. These pathways are primarily driven by oxidative stress and related inflammatory processes.

Lipid Peroxidation as a Source of Acrolein Precursors

Lipid peroxidation is a key endogenous source of acrolein nih.gov. This process involves the oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs), which are major components of cell membranes nih.govresearchgate.netfrontiersin.org. The reaction is initiated by reactive oxygen species (ROS) that abstract a hydrogen atom from a PUFA, creating a lipid radical ucl.ac.uk. This radical then reacts with molecular oxygen to form a lipid peroxyl radical, which can propagate a chain reaction, damaging other lipid molecules frontiersin.orgucl.ac.uk.

This cascade of oxidative damage breaks down PUFAs into a variety of byproducts, including reactive aldehydes such as acrolein nih.govresearchgate.net. Metal-catalyzed oxidation of fatty acids like arachidonate (B1239269) has been shown to generate acrolein, confirming that PUFAs are significant sources of this aldehyde during lipid peroxidation nih.govresearchgate.net. Therefore, acrolein is not only an environmental toxin but also a product ubiquitously generated within biological systems through lipid peroxidation nih.govresearchgate.net.

Myeloperoxidase-Catalyzed Oxidation Processes Leading to Acrolein

Myeloperoxidase (MPO) is a heme enzyme predominantly found in neutrophils, a type of white blood cell involved in the inflammatory response nih.gov. During inflammation and oxidative stress, MPO can be a significant source of acrolein medicalsciencepulse.com. The enzyme catalyzes the production of potent oxidizing agents, such as hypochlorous acid (HOCl), which contribute to cellular damage nih.govcore.ac.uk.

Research has identified specific MPO-mediated pathways for acrolein generation. These include the degradation of the amino acid threonine and the amine oxidase-mediated oxidation of polyamines like spermine (B22157) and spermidine (B129725) medicalsciencepulse.com. These reactions, catalyzed by MPO, can lead to the formation of acrolein, which can then react with cellular macromolecules, including DNA medicalsciencepulse.commdpi.com.

Role of Oxidative Stress in DNA Adduct Generation

Oxidative stress describes an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates frontiersin.orgmdpi.com. This imbalance leads to widespread cellular damage, affecting proteins, lipids, and nucleic acids mdpi.comoup.com. Excessive ROS can directly or indirectly cause DNA damage, leading to the formation of various DNA lesions, including exocyclic adducts oup.comnih.govnih.gov.

The formation of this compound is a direct consequence of acrolein, an end-product of oxidative processes like lipid peroxidation, reacting with DNA nih.govoup.com. The accumulation of such DNA adducts can lead to genomic instability mdpi.comnih.gov. Studies have shown a strong correlation between oxidative stress in chronic liver diseases and the formation of related etheno-DNA adducts, which are considered a driving force in hepatocarcinogenesis nih.govnih.govresearchgate.net. This highlights the critical role of oxidative stress in generating the precursors that lead to promutagenic DNA lesions nih.govnih.gov.

Exogenous Precursors and Environmental Exposure

In addition to endogenous production, the precursor to this compound, acrolein, is also a widespread environmental pollutant, leading to exogenous exposure and subsequent DNA adduct formation.

Acrolein as an Environmental Pollutant

Acrolein is a ubiquitous environmental contaminant present in various sources nih.govoup.com. Human exposure occurs through inhalation and ingestion oup.comnih.gov. Major sources of environmental acrolein include:

Tobacco Smoke : Acrolein is a major component of cigarette smoke nih.govnih.gov.

Combustion Products : It is found in automobile exhaust and is generated from the incomplete combustion of fuels nih.govnih.gov.

Industrial Sources : Acrolein is used in industrial processes and can be released as a pollutant nih.gov.

Food : High-temperature cooking of fats and oils can produce acrolein nih.govnih.gov.

This constant environmental exposure contributes to the body's burden of acrolein, increasing the risk of DNA adduct formation oup.comnih.gov.

Reaction Kinetics with Deoxyadenosine (B7792050) and Polydeoxyadenylic Acid

The formation of this compound occurs through the chemical reaction of acrolein with the deoxyadenosine base in DNA. Research has shown that treating 2'-deoxyadenosine (B1664071) with acrolein under mildly acidic conditions (pH 4.6) at 37°C results in the formation of unstable cyclic adducts nih.gov.

Further studies investigating the interaction of acrolein with polydeoxyadenylic acid (a polymer of deoxyadenosine units) and DNA have utilized ³²P-postlabeling techniques for detection nih.gov. In these experiments, polydeoxyadenylic acid was incubated with an excess of acrolein. Subsequent analysis confirmed the formation of a specific adduct, which was structurally characterized using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry as this compound nih.gov. This reaction involves a Michael addition followed by cyclization, creating the stable exocyclic propano ring structure fused to the adenine (B156593) base oup.com.

Data Tables

Table 1: Sources of Acrolein Exposure

| Source Type | Specific Origin | References |

| Endogenous | Lipid Peroxidation (from Polyunsaturated Fatty Acids) | nih.govnih.govresearchgate.net |

| Myeloperoxidase-catalyzed reactions (e.g., from threonine) | medicalsciencepulse.commdpi.com | |

| Exogenous | Tobacco Smoke | nih.govnih.gov |

| Automobile Exhaust & Incomplete Combustion | nih.govnih.gov | |

| High-Temperature Cooking | nih.govnih.gov | |

| Industrial Pollutant | nih.gov |

Table 2: Experimental Conditions for Adduct Formation

| Reactants | Conditions | Adduct Formed | References |

| 2'-Deoxyadenosine + Acrolein | pH 4.6, 37°C | Unstable cyclic adducts | nih.gov |

| Polydeoxyadenylic Acid + Acrolein | Incubation with excess acrolein | This compound | nih.gov |

Formation in Complex Biological Systems

The formation of this compound in biological systems is intrinsically linked to cellular exposure to α,β-unsaturated aldehydes, most notably acrolein. Acrolein is a ubiquitous environmental pollutant and is also produced endogenously through metabolic processes such as lipid peroxidation. Its high reactivity with cellular macromolecules, including DNA, leads to the formation of various DNA adducts, including this compound.

Detection in Cellular DNA (e.g., Polydeoxyadenylic Acid, Mammalian Cells)

The detection of this compound in cellular DNA has been demonstrated through in vitro experiments utilizing synthetic DNA polymers and has been inferred in mammalian cells through the study of acrolein-induced DNA damage.

A key method for identifying this adduct is the ³²P-postlabeling analysis. In studies where polydeoxyadenylic acid (a polymer of deoxyadenosine) was incubated with acrolein, the formation of this compound was confirmed. The process involved incubating polydeoxyadenylic acid with an excess of acrolein, followed by enzymatic digestion of the modified polymer into individual 3'-monophosphates. These monophosphates were then radiolabeled using [γ-³²P]ATP and T4 polynucleotide kinase. Subsequent two-dimensional thin-layer chromatography on polyethyleneimine-cellulose layers revealed the presence of a unique radioactive spot that was not present in control samples, indicating the formation of an adduct.

To confirm the structure of this adduct, deoxyadenosine-5'-monophosphate was reacted with acrolein. The major product of this reaction was purified and analyzed using two-dimensional nuclear magnetic resonance spectroscopy and mass spectrometry. The analysis confirmed the structure to be 3-(2'-deoxyribosyl-5'-monophosphatyl)-7,8,9-trihydro-9-hydroxy-pyrimido[2,3-i]purine, which is the monophosphate form of this compound. The radioactive spot from the acrolein-modified polydeoxyadenylic acid was shown to co-elute with this structurally confirmed adduct during ion-pair high-performance liquid chromatography (HPLC), solidifying its identification. researchgate.netnih.gov

Further research has utilized HPLC to fractionate digests of acrolein-modified DNA prior to detection by ³²P-postlabeling, a technique applicable to more complex DNA samples from mammalian cells. researchgate.net While direct detection and quantification in mammalian cells are challenging due to the low levels of individual adducts, the presence of acrolein-DNA adducts in human tissues has been established, implying the in vivo formation of this compound.

Table 1: Experimental Detection of this compound

| Biological System | Methodology | Key Findings |

|---|---|---|

| Polydeoxyadenylic Acid | Incubation with acrolein, ³²P-postlabeling, two-dimensional thin-layer chromatography. | Formation of a new radioactive spot corresponding to the adduct. |

| Deoxyadenosine-5'-monophosphate | Reaction with acrolein, HPLC purification, 2D NMR, and Mass Spectrometry. | Structural confirmation of the adduct as this compound-5'-monophosphate. |

| Acrolein-modified DNA | HPLC fractionation followed by ³²P-postlabeling. | Method established for detecting the exocyclic adduct in complex DNA. researchgate.net |

Accumulation in Nuclear DNA under Specific Conditions

The accumulation of this compound in nuclear DNA is influenced by the balance between its formation and its removal by cellular DNA repair mechanisms. Conditions that either increase the rate of formation or impair DNA repair can lead to the accumulation of this and other DNA adducts.

Acrolein-induced DNA damage, if not efficiently repaired, can persist and potentially lead to mutations. While acrolein has been shown to form various DNA adducts, their persistence is cell type and context-dependent. One critical factor is the efficiency of the nucleotide excision repair (NER) pathway, which is a major mechanism for removing bulky DNA adducts.

A specific condition that promotes the accumulation of DNA adducts is the absence or impairment of DNA repair enzymes. For instance, in mitochondria, the natural absence of nucleotide excision repair enzymes allows for the accumulation of acrolein-induced adducts in mitochondrial DNA. This can lead to mutations and is thought to contribute to neurodegenerative disorders. While this observation is specific to mitochondrial DNA, it highlights the principle that deficiencies in DNA repair can lead to the accumulation of adducts.

Furthermore, acrolein itself has been shown to inhibit DNA repair enzymes, potentially creating a feedback loop where its presence not only causes DNA damage but also hinders the cell's ability to repair that damage, leading to further accumulation of adducts like this compound. The carcinogenicity of acrolein is thought to arise from both the induction of DNA damage and the inhibition of DNA repair.

Table 2: Factors Influencing the Accumulation of Acrolein-Induced DNA Adducts

| Condition | Mechanism | Consequence |

|---|---|---|

| Impaired DNA Repair | Reduced efficiency of pathways like nucleotide excision repair. | Increased persistence of DNA adducts. |

| Mitochondrial Location | Natural absence of nucleotide excision repair in mitochondria. | Accumulation of adducts in mitochondrial DNA. |

| Inhibition of Repair Enzymes by Acrolein | Acrolein can directly inhibit the function of DNA repair proteins. | Reduced overall capacity to repair DNA damage, leading to adduct accumulation. |

| CpG Methylation | Enhancement of acrolein-DNA adduction at methylated CpG sites. | Increased formation of adducts at specific genomic locations. |

Molecular Characterization and Structural Investigations of 1,n 6 Propanodeoxyadenosine

Spectroscopic Elucidation of Adduct Structure

Spectroscopic techniques are indispensable for the unambiguous determination of the structure of DNA adducts like 1,N(6)-propanodeoxyadenosine. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are primary tools used to confirm its covalent structure, molecular weight, and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for elucidating the detailed molecular structure of this compound. By analyzing the chemical shifts, coupling constants, and through-space correlations from various one- and two-dimensional NMR experiments, researchers can precisely map the connectivity of atoms and determine the stereochemistry of the molecule. nih.govnih.gov

In the structural determination of the related this compound-5'-monophosphate, two-dimensional NMR spectroscopy was critical. nih.gov For related exocyclic adducts, NMR signal interpretation is often aided by comparing the spectra to those of known monoalkylated adenines and other 1,N(6)-exocyclic adducts. nih.gov The absence of the N(6)-H proton signal, which is typically found around 8 ppm in N(6)-monosubstituted adenines, is a key indicator of the bis-alkylation at the N(6) position, consistent with the cyclic structure of this compound. nih.gov

Proton (¹H) NMR provides information about the chemical environment of hydrogen atoms. For instance, the protons on the propano bridge and the deoxyribose sugar moiety exhibit characteristic chemical shifts and splitting patterns that confirm their positions. Carbon-¹³ (¹³C) NMR complements this by providing data on the carbon skeleton. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish proton-proton and proton-carbon connectivities, respectively, confirming the formation of the new ring system fused to the purine (B94841). nih.gov

Table 1: Representative ¹H NMR Chemical Shifts for Protons in Adduct Structures Note: This table presents typical chemical shift ranges for relevant protons based on general principles and data for related structures. Exact values for this compound may vary.

| Proton | Typical Chemical Shift (δ, ppm) | Multiplicity |

| H-2 (Purine) | 8.0 - 8.5 | Singlet |

| H-8 (Purine) | 8.0 - 8.5 | Singlet |

| H-1' (Deoxyribose) | 6.0 - 6.5 | Triplet/Doublet of Doublets |

| Propano Bridge Protons | 2.0 - 4.5 | Multiplets |

| Deoxyribose Protons (H-2' to H-5') | 2.0 - 4.5 | Multiplets |

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of this compound and to study its fragmentation, which provides further structural confirmation. nih.gov In tandem mass spectrometry (MS/MS or MS²), the molecular ion is isolated and fragmented to produce a characteristic pattern of daughter ions. nih.gov

Electrospray ionization (ESI) is a soft ionization technique commonly used for nucleosides, which allows the protonated molecule [M+H]⁺ to be observed with high sensitivity. nih.gov The accurate mass measurement of this ion confirms the elemental composition of the adduct.

The fragmentation pattern in MS/MS experiments is particularly informative. A key fragmentation pathway for nucleoside adducts is the cleavage of the N-glycosidic bond, which separates the modified base from the deoxyribose sugar. This results in a characteristic fragment ion corresponding to the protonated modified base [M+2H-dR]⁺. nih.gov Further fragmentation of this ion can provide information about the structure of the exocyclic ring.

Table 2: Expected Mass Spectrometry Fragmentation for this compound Note: This table is based on fragmentation patterns of similar nucleoside adducts.

| Ion | Description | Expected m/z |

| [M+H]⁺ | Protonated Molecular Ion | 292.14 |

| [M+2H-dR]⁺ | Protonated Modified Base (after loss of deoxyribose) | 176.09 |

Stereochemical Considerations and Conformational Analysis

The formation of the 1,N(6)-propano bridge can introduce new chiral centers, leading to the possibility of multiple stereoisomers. The conformation of this adduct, both as an isolated molecule and within a DNA duplex, is critical to its biological impact.

The reaction of bifunctional agents like acrolein with deoxyadenosine (B7792050) can result in the formation of stereoisomers. oup.com For example, the reaction of acrolein with deoxyguanosine is known to produce at least three stereoisomeric adducts. oup.com Similarly, the formation of this compound can lead to diastereomers due to the creation of a new chiral center on the propano ring, in addition to the chirality of the deoxyribose sugar.

These stereoisomers can be separated and identified using techniques like high-performance liquid chromatography (HPLC). nih.govoup.com The relative abundance of each isomer can be influenced by the specific reaction conditions and the local DNA sequence context if the adduct is formed within a DNA strand. Studies on related adducts have shown that different stereoisomers can be formed and repaired at different rates in various tissues. oup.com

The presence of a bulky exocyclic adduct like this compound within a DNA double helix can significantly perturb its structure and integrity. researchgate.net Such lesions often alter the hydrogen bonding characteristics of the parent nucleobase and can change the preferred conformation around the N-glycosidic bond. nih.gov

Many exocyclic adducts favor a syn conformation, in contrast to the typical anti conformation of normal bases in B-DNA. This altered conformation can lead to mispairing during DNA replication. For example, the related 1,N⁶-etheno-deoxyadenosine adduct preferentially adopts the syn conformation, allowing it to form a Hoogsteen base pair with guanine (B1146940) or cytosine instead of its normal partner, thymine. nih.gov The bulky propano ring of this compound can cause significant kinking or bending of the DNA duplex, disrupting local base stacking and potentially stalling DNA polymerases or leading to replication errors. researchgate.netbiorxiv.org

Molecular modeling and computational chemistry are powerful tools for investigating the conformational landscape of DNA adducts and their impact on DNA structure. nih.govresearchgate.net Techniques such as molecular dynamics (MD) simulations and Density Functional Theory (DFT) calculations provide insights that can be difficult to obtain experimentally.

MD simulations can be used to explore the dynamic behavior of a DNA duplex containing this compound in an aqueous solution. researchgate.net These simulations can reveal the preferred conformations of the adduct, the extent of DNA bending or kinking, and the stability of base pairing with the opposite strand. For other exocyclic adducts, MD simulations have shown the presence of different conformational states, including the formation of stable mispairs and severe distortions in the DNA duplex. researchgate.net

DFT calculations can be used to determine the relative thermodynamic stabilities of different isomers and conformers of the adduct, helping to predict which forms are most likely to be present under physiological conditions. nih.gov

Biological Consequences and Mutagenicity of 1,n 6 Propanodeoxyadenosine

Impact on DNA Replication Fidelity

The presence of 1,N(6)-propanodeoxyadenosine in the DNA template is a significant impediment to the replicative machinery. DNA polymerases often struggle to accurately read the modified base, leading to a decrease in replication fidelity and the introduction of mutations.

While specific mutational spectra for this compound are not extensively detailed, significant insights can be drawn from the closely related and well-studied adduct, 1,N(6)-ethenodeoxyadenosine (εdA). Studies on εdA, which also features a cyclic structure disrupting Watson-Crick pairing, have demonstrated its potent mutagenicity in various cell types.

When shuttle plasmid vectors containing a single εdA adduct are replicated in human cells, a distinct pattern of base substitutions is observed. The most common mutations induced by εdA are A→T, A→G, and A→C. nih.gov The induction of A→T transversions is particularly efficient. nih.gov This miscoding is attributed to the altered structure of the adenine (B156593) base, which can lead to the incorrect insertion of nucleotides by DNA polymerases during replication.

Table 1: Mutational Spectrum of 1,N(6)-ethenodeoxyadenosine (εdA) in Human Cells

| Original Base | Mutation Type | Observed Substitutions |

|---|---|---|

| A (as εdA) | Transversion | A→T, A→C |

Data derived from studies on the structurally similar adduct, 1,N(6)-ethenodeoxyadenosine. nih.gov

Beyond single base substitutions, bulky exocyclic adducts at the N(6) position of adenosine (B11128) can also induce frameshift mutations. Research on the ribonucleotide analog 1,N(6)-ethenoadenosine (εrA) incorporated into a DNA template has shown that it can generate extensive frameshift mutations during translesion synthesis (TLS). nih.gov Similarly, studies with human polymerase η replicating past 1,N(6)-ethenodeoxyadenosine (εdA) revealed a high propensity for -1 frameshifts. nih.gov This is often explained by a "slippage" mechanism where the polymerase misaligns the primer and template strands after incorporating a nucleotide opposite the lesion. nih.gov The structural distortion caused by the propano- or etheno- ring likely facilitates such misalignment, leading to the deletion or insertion of one or more bases and altering the reading frame for subsequent protein synthesis.

Interference with Transcriptional Processes

The structural perturbation caused by this compound not only affects DNA replication but also poses a significant obstacle to transcription. RNA polymerase, the enzyme responsible for transcribing DNA into RNA, can be stalled by the presence of bulky adducts on the template strand. scilit.com This blockage can prevent the synthesis of messenger RNA (mRNA) from the affected gene, leading to reduced or completely abolished protein expression.

Furthermore, if the damaged ribonucleotide analog 1,N(6)-ethenoadenosine (εrA) persists in the DNA template, it has the potential to alter the reading frame in the resulting mRNA transcript. nih.gov This suggests that if bypass of such adducts occurs during transcription, it may be an error-prone process, leading to the synthesis of truncated or non-functional proteins, which can have severe cellular consequences.

Genotoxicity and Promutagenic Potential

Reactive aldehydes, such as acrolein, are not only precursors to DNA adducts like this compound but are also known to induce the formation of DNA-protein cross-links (DPCs). oup.comnih.gov DPCs are highly toxic lesions where a protein becomes covalently bound to the DNA, creating a bulky obstruction that severely impairs replication, transcription, and repair processes. scilit.comnih.govresearchgate.net

While direct evidence of this compound participating in a DPC is limited, the reactive nature of its precursor, acrolein, is well-established in this context. oup.com Studies on other structurally related aldehyde-derived adducts, such as N(6)-(3-oxo-1-propenyl)-2'-deoxyadenosine (OPdA), have shown they can form cross-links with proteins. nih.gov Furthermore, ethylene (B1197577) dibromide can induce a cross-link between a peptide and the N(6) position of deoxyadenosine (B7792050). nih.gov This suggests that the chemical intermediates involved in the formation of the propano- adduct could facilitate the covalent linkage of nearby proteins to the DNA, contributing to this complex and deleterious form of DNA damage.

The cumulative effects of this compound and related lesions contribute significantly to genome instability. The persistence of these adducts can lead to replication fork stalling, which, if not resolved properly, can result in the collapse of the replication fork and the formation of double-strand breaks—one of the most severe forms of DNA damage.

The mutagenic bypass of these lesions introduces permanent changes into the genetic code. Research on the analogous adduct, 1,N(6)-ethenodeoxyadenosine (εdA), has shown that its formation, driven by oxidative stress, can promote genomic instability and is implicated in the progression of diseases like hepatocellular carcinoma. nih.gov The accumulation of mutations and the potential for larger-scale genomic rearrangements stemming from unresolved adducts can activate oncogenes or inactivate tumor suppressor genes, thereby promoting carcinogenesis. nih.gov

Table 2: Summary of Biological Consequences

| Process Affected | Specific Impact | Potential Outcome |

|---|---|---|

| DNA Replication | Miscoding by DNA polymerase | Base substitutions (e.g., A→T, A→G, A→C)* |

| Template-primer slippage | Frameshift mutations* | |

| Transcription | Stalling of RNA polymerase | Decreased or inhibited gene expression |

| Error-prone bypass | Truncated or non-functional proteins | |

| Genome Maintenance | Formation of DNA-Protein Cross-links** | Blockage of replication, transcription, and repair |

Inferred from data on structurally similar etheno-adducts. *Inferred from the reactivity of precursor aldehydes and related adducts.

Mechanisms of Mutagenic Bypass by DNA Polymerases

The this compound adduct, a lesion formed from the reaction of the environmental pollutant acrolein with deoxyadenosine, presents a significant obstacle to DNA replication. When a high-fidelity replicative DNA polymerase encounters this type of damage, the replication fork is likely to stall. To overcome this blockage and complete DNA replication, cells employ a damage tolerance mechanism known as translesion synthesis (TLS). This process involves specialized, lower-fidelity DNA polymerases that can synthesize DNA across the damaged template base. However, this bypass is often associated with a higher error rate, leading to mutations.

Cellular Processing and Dna Repair Mechanisms for 1,n 6 Propanodeoxyadenosine Adducts

Direct Reversal Mechanisms

Direct reversal is a straightforward DNA repair mechanism where a single enzyme directly reverts the damaged base to its original state without excising it. This process is highly efficient as it does not require the removal and replacement of nucleotides.

The primary enzymes responsible for direct reversal of alkylation damage are O6-methylguanine-DNA methyltransferase (MGMT) and the AlkB family of Fe(II)/α-ketoglutarate-dependent dioxygenases. quora.comnovusbio.com While MGMT is specific for alkyl groups at the O6 position of guanine (B1146940), the AlkB family has a broader substrate range. quora.comebi.ac.uk

In humans, ALKBH2 and ALKBH3 are the main homologs that repair alkylated bases in nuclear DNA. mit.edumdpi.com These enzymes can repair lesions such as 1-methyladenine (B1486985) and 3-methylcytosine (B1195936). mit.edu Notably, they are also capable of repairing smaller exocyclic adducts, such as 1,N(6)-ethenoadenine. mit.edunih.govresearchgate.net The repair mechanism involves oxidative dealkylation, where the alkyl group is oxidized and subsequently released as an aldehyde, restoring the undamaged base. mit.edu

However, the efficiency of AlkB-mediated repair is influenced by the size and structure of the adduct. While effective against smaller methyl and etheno adducts, the larger and bulkier three-carbon bridge of the 1,N(6)-propanodeoxyadenosine adduct presents a greater steric challenge. Research on acrolein- and malondialdehyde-derived propano adducts on guanine (γ-OH-PdG and M1dG) shows that the E. coli AlkB protein can process them, with varying efficiencies. acs.org This suggests a potential, though perhaps limited, role for AlkB homologs in the direct reversal of propano adducts on adenosine (B11128). The bulkier nature of the propano group compared to an etheno bridge likely reduces its efficiency as a substrate for direct reversal enzymes.

Excision Repair Pathways

Excision repair pathways are the predominant mechanisms for handling a wide array of DNA lesions, including bulky adducts like this compound. These multi-step processes involve the removal of the damaged nucleotide(s) and subsequent replacement using the intact complementary strand as a template.

The Base Excision Repair (BER) pathway is typically responsible for correcting small, non-helix-distorting base lesions. bmbreports.org The process is initiated by a DNA glycosylase that recognizes and cleaves the N-glycosidic bond between the damaged base and the deoxyribose sugar, creating an apurinic/apyrimidinic (AP) site. wikipedia.orgproteopedia.org

Studies on a structurally similar adduct, 1,N6-(2-hydroxy-3-hydroxymethylpropan-1,3-diyl)-2'-deoxyadenosine (1,N6-HMHP-dA), derived from the carcinogen 1,3-butadiene, have shown that it is a substrate for the BER pathway in human cell extracts. nih.govnih.gov Incision assays demonstrated that these bulky adenine (B156593) adducts were recognized and cleaved via a BER mechanism. nih.govnih.gov The repair was inhibited by methoxyamine, a known BER inhibitor, further confirming the pathway's involvement. nih.gov However, when several common eukaryotic DNA glycosylases, including AAG, Mutyh, hNEIL1, and hOGG1, were tested, none were able to excise the adducts efficiently. This suggests that a different, possibly yet-unidentified, DNA glycosylase is responsible for initiating the repair of this type of lesion in human cells. nih.govnih.gov

| Adduct | Repair Pathway | Key Findings | Tested Glycosylases (No Activity Observed) | Reference |

|---|---|---|---|---|

| (R,S)-1,N6-HMHP-dA | Base Excision Repair (BER) | Recognized and cleaved by human fibrosarcoma (HT1080) cell nuclear extracts. Repair inhibited by methoxyamine. | AAG, Mutyh, hNEIL1, hOGG1 | nih.govnih.gov |

| (S)-N6-HB-dA | Base Excision Repair (BER) | Showed the highest relative excision efficiency among the tested adducts. | AAG, Mutyh, hNEIL1, hOGG1 | nih.govnih.gov |

| (R,R)-N6,N6-DHB-dA | Base Excision Repair (BER) | Excision efficiency was lower than (S)-N6-HB-dA but higher than (R,S)-1,N6-HMHP-dA. | AAG, Mutyh, hNEIL1, hOGG1 | nih.govnih.gov |

Nucleotide Excision Repair (NER) is a versatile pathway that removes a wide variety of bulky, helix-distorting DNA lesions. wikipedia.orgnih.gov Given the size of the this compound adduct, NER is considered a primary repair route. Studies on the analogous adduct on guanine, propanodeoxyguanosine (γ-OH-PdG), have confirmed that it is repaired by the NER pathway in both E. coli and mammalian cells. nih.govsemanticscholar.org Cells deficient in NER show a greater accumulation of acrolein-derived DNA adducts, underscoring the pathway's critical role. nih.gov

In eukaryotes, the global genome NER (GG-NER) sub-pathway is initiated by the recognition of a lesion that distorts the DNA helix. nih.gov The XPC-RAD23B complex acts as the initial damage sensor, binding to the undamaged strand opposite the lesion. nih.govwikipedia.orggenecards.org The affinity of the XPC complex for a lesion is often correlated with the degree of thermodynamic destabilization it causes in the DNA duplex. wikipedia.org

Following initial recognition by XPC, the multi-subunit transcription factor TFIIH is recruited to the site. oup.com TFIIH contains two DNA helicase subunits, XPB and XPD, which unwind the DNA in the 3' to 5' and 5' to 3' directions, respectively, creating a ~30 base pair "bubble" around the damage. nih.gov This unwound complex is stabilized by the binding of XPA and the single-strand binding protein RPA. Subsequently, two endonucleases are recruited: XPG, which cleaves the damaged strand on the 3' side of the lesion, and the XPF-ERCC1 complex, which cleaves on the 5' side. oup.com This dual incision excises an oligonucleotide fragment of 24-32 nucleotides containing the this compound adduct. oup.comnih.gov

After the damaged oligonucleotide is removed, a single-stranded gap remains in the DNA. The final stage of NER involves filling this gap and sealing the nick. DNA polymerase δ or ε, in conjunction with the proliferating cell nuclear antigen (PCNA) clamp, synthesizes a new stretch of DNA using the undamaged strand as a template. nih.govyoutube.com This repair synthesis step ensures the accurate restoration of the genetic sequence.

Finally, the phosphodiester backbone is sealed by a DNA ligase. In NER, this is typically carried out by DNA ligase I or a complex of XRCC1 and DNA ligase III, completing the repair process and restoring the integrity of the DNA molecule. oup.comnih.gov

Nucleotide Excision Repair (NER) Mechanisms

Mismatch Repair (MMR) System Involvement

The DNA Mismatch Repair (MMR) system is a highly conserved pathway crucial for maintaining genomic integrity. Its primary function is to recognize and correct errors that occur during DNA replication, such as base-base mismatches and small insertion-deletion loops. nih.govstudy.com The MMR machinery distinguishes the newly synthesized strand from the template strand to ensure that repairs are targeted correctly. study.com In eukaryotes, this process is initiated by the recognition of a mismatch by MutS homolog (MSH) protein complexes, followed by the recruitment of MutL homolog (MLH) complexes, exonucleases, DNA polymerase, and ligase to excise and replace the incorrect segment of the new DNA strand. youtube.comresearchgate.net

While the MMR system can recognize various distortions in the DNA helix, its direct involvement in the repair of exocyclic adducts like this compound has not been clearly established in the scientific literature. The primary defense against such lesions appears to be mediated by other pathways, such as base excision repair and direct reversal by dioxygenases. In some contexts, the MMR system is known to recognize DNA damage caused by chemical carcinogens; however, this can lead to futile repair cycles and trigger apoptosis rather than successful adduct removal. nih.gov

Specific Enzyme Activities in Adduct Repair

Direct enzymatic repair provides a critical defense mechanism against DNA adducts like this compound. This process is carried out by specialized enzymes that can reverse the damage in situ without excising the base. A key family of enzymes involved in repairing such lesions are the AlkB dioxygenases.

E. coli AlkB Dioxygenase-Mediated Repair of this compound

The Escherichia coli AlkB protein is a prototypical member of the Fe(II)/α-ketoglutarate-dependent dioxygenase superfamily, which plays a pivotal role in repairing various alkylated DNA bases and exocyclic adducts. nih.govfrontierspartnerships.org AlkB directly reverses DNA damage through an oxidative mechanism, restoring the canonical base structure. uchicago.edu Its substrates include not only simple methylated bases like 1-methyladenine (m1A) and 3-methylcytosine (m3C) but also bulkier exocyclic lesions such as 1,N(6)-ethenoadenine (εA) and, as demonstrated by mechanistic similarity, this compound. nih.govmit.edu

The catalytic activity of AlkB is strictly dependent on the presence of specific cofactors and a cosubstrate. Like other members of its superfamily, AlkB requires non-heme Fe(II) as a metal cofactor and α-ketoglutarate (also known as 2-oxoglutarate) as a cosubstrate to activate molecular oxygen. nih.govfrontierspartnerships.org Research has shown that the efficient repair of exocyclic DNA adducts, including 1,N(6)-ethenoadenine and structurally similar hydroxyalkylated adducts, necessitates a higher concentration of Fe(II) compared to the repair of simpler lesions like 3-methylcytosine. nih.govnih.gov This suggests that the chemical nature of the adduct influences the precise requirements of the active site for optimal catalytic function.

The repair of this compound and similar saturated exocyclic adducts by AlkB exhibits stereoselectivity. This is evidenced by kinetic studies on the repair of mixtures of stereoisomers of related adducts, such as 3,N(4)-α-hydroxyethanocytosine and 3,N(4)-α-hydroxypropanocytosine. nih.govnih.gov The time courses for the repair of these isomeric mixtures are distinctly two-exponential, which indicates that the different stereoisomers are repaired by the AlkB enzyme at different rates. nih.govibb.waw.pl This stereoselective processing implies that the three-dimensional arrangement of the adduct within the AlkB active site is a critical determinant of repair efficiency.

The repair of this compound by AlkB proceeds via an oxidative hydroxylation mechanism. The enzyme utilizes Fe(II), α-ketoglutarate, and O₂ to generate a highly reactive iron(IV)-oxo intermediate. This intermediate hydroxylates the propane (B168953) bridge of the adduct. uchicago.edu For the similar adduct 1,N(6)-ethenoadenine, the formation of an epoxide intermediate has been proposed. uchicago.edu Following hydroxylation, the resulting intermediate is unstable and spontaneously decomposes, releasing an aldehyde and restoring the original deoxyadenosine base.

A crucial mechanistic insight is that AlkB preferentially recognizes and repairs substrates that are in their protonated, cationic form. nih.govnih.gov The optimal pH for the repair of various exocyclic adducts correlates with their pKₐ values for protonation. nih.gov Molecular modeling studies support this finding, indicating that the positively charged adduct favorably interacts with the negatively charged carboxylic group of the Asp-135 residue in the enzyme's active site. nih.govnih.gov This electrostatic interaction is key for substrate recognition and positioning for the oxidative reaction. nih.govibb.waw.pl

| AlkB Substrate | pKa | Optimal pH for Repair |

|---|---|---|

| 3-methylcytosine (m³C) | 8.7 | 7.5 |

| 3,N⁴-α-hydroxypropanocytosine (HPC) | - | 7.5 |

| 3,N⁴-α-hydroxyethanocytosine (HEC) | 6.8 | 5.8 |

| 1,N⁶-ethenoadenine (εA) | 3.9 | 4.6 |

| 3,N⁴-ethenocytosine (εC) | 3.7 | 4.6 |

Evaluation of Human AlkB Homolog (FTO) Activity and Substrate Binding

The fat mass and obesity-associated (FTO) protein is one of nine human homologs of E. coli AlkB and also functions as an Fe(II)/α-ketoglutarate-dependent dioxygenase. researchgate.netnih.gov While it shares the core catalytic mechanism with its bacterial counterpart, FTO exhibits distinct substrate specificity. Its primary and most well-characterized substrates are methylated RNA bases, particularly N(6)-methyladenosine (m6A) in messenger RNA (mRNA) and other RNA species. uniprot.orgnih.gov

The crystal structure of FTO provides a basis for its substrate preference. nih.govscilit.com FTO possesses a unique structural loop that is absent in other AlkB homologs. nih.govnih.gov This loop sterically hinders the binding of double-stranded DNA, thereby conferring a strong preference for single-stranded nucleic acids like ssDNA and RNA. nih.gov The FTO active site is specifically configured to recognize substrates like 3-methylthymine (B189716) and 3-methyluracil (B189468) through hydrogen-bonding interactions with the carbonyl oxygen atoms of the base. nih.govscilit.com Although FTO has been shown to have some demethylase activity on single-stranded DNA containing 3-methylthymine or 1-methyladenine, its activity on exocyclic DNA adducts like this compound has not been reported. uniprot.org Given its structural features and preference for single-stranded RNA substrates, it is unlikely to be a primary enzyme for the repair of such DNA lesions in humans.

DNA Damage Checkpoints and Cell Cycle Regulation in Response to Adducts

The integrity of the genome is paramount for cellular function and survival. Cells have evolved sophisticated surveillance systems, known as DNA damage checkpoints, to detect DNA lesions and coordinate cell cycle progression with DNA repair. nih.govscispace.com The presence of bulky DNA adducts, such as this compound and the closely related 1,N(6)-ethenodeoxyadenosine (ε-dA), can physically obstruct the progression of DNA replication forks. nih.gov This blockage is a critical signal that activates a cascade of proteins designed to arrest the cell cycle, providing a crucial window of opportunity for repair mechanisms to remove the damage before it becomes permanently encoded as a mutation during DNA synthesis or cell division. nih.govscispace.com

When DNA polymerase encounters an adduct like ε-dA, it often stalls, leading to the formation of single-stranded DNA (ssDNA) regions at the replication fork. This is a primary signal that initiates the DNA damage response (DDR). The central players in this response are the phosphatidylinositol 3-kinase-related kinases (PIKKs), primarily Ataxia Telangiectasia Mutated (ATM) and Ataxia Telangiectasia and Rad3-related (ATR). mdpi.com While ATM is typically activated by DNA double-strand breaks, ATR, in conjunction with its partner ATRIP, recognizes the ssDNA regions coated with Replication Protein A (RPA) at stalled replication forks, a common consequence of bulky adducts. mdpi.com

Upon activation, ATR and ATM phosphorylate and activate a host of downstream targets, including the crucial checkpoint kinases Chk1 and Chk2. mdpi.comrndsystems.com These kinases act as signal transducers, amplifying the initial damage signal and targeting key regulators of the cell cycle. rndsystems.comnih.gov The activation of Chk1 and Chk2 is a pivotal event that leads to the temporary halt of cell cycle progression, primarily at the G1/S and G2/M transitions. mdpi.comfrontiersin.org

A primary target of the checkpoint kinases is the tumor suppressor protein p53. nih.govnih.gov In response to DNA damage, Chk2 (and to some extent Chk1) phosphorylates p53 at specific serine residues. nih.govresearchgate.net This phosphorylation stabilizes p53 by preventing its interaction with MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation. researchgate.net The stabilized and activated p53 then functions as a transcription factor, inducing the expression of several genes involved in cell cycle arrest, apoptosis, and DNA repair. nih.govresearchgate.net

One of the most critical downstream targets of p53 is the cyclin-dependent kinase (CDK) inhibitor p21 (also known as WAF1). researchgate.net By binding to and inhibiting cyclin/CDK complexes, p21 prevents the phosphorylation of proteins required for entry into the S phase, thereby enforcing a G1 arrest. nih.govresearchgate.net This pause provides the cell with the necessary time to repair the this compound adduct before the DNA is replicated.

While checkpoint activation and cell cycle arrest are protective mechanisms, persistent or irreparable damage can lead to other cellular fates. Chronic exposure to agents that form adducts like ε-dA has been linked to the accumulation of mutations in critical genes like TP53 (the gene encoding p53). nih.gov Studies have shown a significant correlation between the presence of ε-dA adducts and the overexpression of mutant p53 in the context of hepatocellular carcinoma. nih.gov This suggests that while the initial response is to arrest the cell cycle for repair, the mutagenic nature of these adducts can lead to the selection of cells with compromised checkpoint functions, contributing to genomic instability and carcinogenesis. nih.govnih.gov

The table below summarizes the key proteins involved in the DNA damage checkpoint response to adducts like this compound.

| Protein Category | Protein | Function in Response to Adducts |

| Sensors | ATR/ATRIP, RPA | Recognize stalled replication forks and ssDNA caused by the DNA adduct. |

| Transducers | Chk1, Chk2 | Receive signals from sensor kinases and phosphorylate downstream effector proteins to halt the cell cycle. mdpi.comrndsystems.com |

| Effectors | p53 | A tumor suppressor protein that is stabilized and activated by checkpoint kinases; it acts as a transcription factor. nih.govnih.govresearchgate.net |

| Cell Cycle Inhibitors | p21 (WAF1) | A cyclin-dependent kinase inhibitor whose transcription is activated by p53, leading to G1 cell cycle arrest. nih.govresearchgate.net |

The following table outlines research findings on the cellular response to related etheno adducts.

| Adduct | Cellular Effect | Key Findings | Reference |

| 1,N(6)-ethenodeoxyadenosine (ε-dA) | Blocks DNA Synthesis | The presence of the adduct in a DNA vector strongly blocks DNA synthesis in E. coli. | nih.gov |

| 1,N(6)-ethenodeoxyadenosine (ε-dA) | Promotes Cell Proliferation & p53 Mutation | In hepatocellular carcinoma, the prevalence of ε-dA is significantly higher and correlates with mutant p53 expression and increased cell proliferation. | nih.gov |

Analytical Methodologies for Detection and Quantification of 1,n 6 Propanodeoxyadenosine

Chromatographic Techniques

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are fundamental in the analysis of DNA adducts. They are prized for their ability to separate complex mixtures with high resolution, which is a necessary step for the accurate identification and quantification of specific adducts.

Ion-pair reversed-phase HPLC is a powerful technique used to separate charged analytes like DNA adducts on a hydrophobic stationary phase. waters.comnih.govnih.gov The underlying principle involves adding an ion-pairing reagent to the mobile phase. lcms.cz This reagent is typically a bulky ion with a long alkyl chain that has an opposite charge to the analyte. It interacts with the charged functional groups of the analyte (the anionic phosphate (B84403) backbone of the deoxyadenosine (B7792050) adduct) and with the nonpolar stationary phase, thereby increasing the retention of the adduct on the column and enabling its separation from unmodified nucleosides and other components of the DNA digest. lcms.cz

In the context of 1,N(6)-propanodeoxyadenosine analysis, DNA is first enzymatically digested to its constituent 3'-monophosphates. nih.govscispace.com This mixture is then fractionated using ion-pair HPLC. nih.govscispace.com Research has shown that this method can effectively isolate the this compound-3'-monophosphate adduct, allowing for its collection for further analysis, such as by ³²P-postlabeling. nih.govscispace.com The choice of ion-pairing reagent and its concentration, along with the gradient of the organic solvent in the mobile phase, are critical parameters that are optimized to achieve the desired separation. waters.comresearchgate.net

| Parameter | Description | Example from Research |

|---|---|---|

| Column | Reversed-phase column, typically C18. | Supelcosil LC-18. nih.gov |

| Mobile Phase A | Aqueous buffer containing the ion-pairing reagent. | 100 mM Triethylammonium Acetate (TEAA). lcms.cz |

| Mobile Phase B | Organic solvent (e.g., acetonitrile) with the ion-pairing reagent. | 100 mM TEAA in acetonitrile/water mixture. lcms.cz |

| Ion-Pairing Reagent | Alkylammonium salts such as tetrabutylammonium. | Tetrabutylammonium. nih.gov |

| Detection | UV absorbance at a specific wavelength (e.g., 260 nm). | UV at 254 nm or 260 nm. lcms.cz |

| Sample Preparation | Enzymatic digestion of DNA to 3'-monophosphates. | Digestion of acrolein-modified DNA. nih.govscispace.com |

Postlabeling Techniques

Postlabeling techniques are renowned for their exceptional sensitivity in detecting DNA adducts, even when they are present at very low levels in biological samples. These methods involve enzymatically incorporating a radioactive label into the adduct after the DNA has been digested.

The ³²P-postlabeling assay is a highly sensitive method for the detection and measurement of DNA damage. nih.govscispace.com The procedure begins with the enzymatic digestion of DNA containing the adduct into 3'-monophosphate deoxynucleotides. nih.gov Subsequently, the adducted nucleotides are enriched, and a ³²P-radiolabel is transferred from [γ-³²P]ATP to the 5'-hydroxyl group of the nucleotide adducts, a reaction catalyzed by T4 polynucleotide kinase. nih.govscispace.com

The resulting 3',5'-bisphosphate adducts are then typically resolved using two-dimensional thin-layer chromatography (TLC) on polyethyleneimine-cellulose layers. nih.govscispace.com The presence of the adduct is visualized by autoradiography, where it appears as a distinct spot of radioactivity that is absent in control DNA samples. nih.govscispace.com Combining HPLC fractionation with ³²P-postlabeling enhances the method's specificity and utility. nih.govnih.gov For instance, digests of acrolein-modified DNA have been fractionated by HPLC prior to the detection of the this compound exocyclic adduct by ³²P-postlabeling, confirming the presence of this specific adduct. nih.govscispace.com

| Step | Description | Key Reagents/Enzymes |

|---|---|---|

| 1. DNA Digestion | DNA is enzymatically hydrolyzed to 3'-mononucleotides. | Micrococcal nuclease, Spleen phosphodiesterase. |

| 2. Adduct Enrichment (Optional) | Adducted nucleotides are separated from normal nucleotides, often by HPLC. nih.gov | Ion-pair HPLC system. nih.gov |

| 3. 5'-Labeling | A radioactive phosphate from [γ-³²P]ATP is transferred to the 5'-position of the adduct. nih.govscispace.com | T4 polynucleotide kinase, [γ-³²P]ATP. nih.govscispace.com |

| 4. 3'-Dephosphorylation | The 3'-phosphate group is removed to form 5'-labeled adducts. nih.govnih.gov | Nuclease P1. nih.gov |

| 5. Chromatographic Separation | The labeled adducts are separated, typically by 2D-TLC. nih.govscispace.com | Polyethyleneimine-cellulose TLC plates. nih.govscispace.com |

| 6. Detection & Quantification | Adduct spots are visualized by autoradiography and quantified by scintillation counting or phosphorimaging. | X-ray film, Phosphorimager. |

Immunochemical Assays

Immunochemical assays utilize the high specificity of antibodies to detect and quantify target molecules. cellsciences.com For DNA adducts, highly specific monoclonal or polyclonal antibodies can be generated to recognize the unique structure of the adduct, enabling its detection in various biological matrices.

Monoclonal antibodies (mAbs) offer significant advantages for adduct detection due to their homogeneity and consistent, high-affinity binding to a single epitope of an antigen. mdpi.com The generation of mAbs specific for this compound would involve immunizing an animal, typically a mouse, with the adduct conjugated to a carrier protein to elicit an immune response. mdpi.com Antibody-producing B cells from the immunized animal are then fused with myeloma cells to create immortal hybridoma cell lines, each producing a single type of antibody. mdpi.com These hybridomas are screened to identify clones that secrete mAbs with high specificity and affinity for the this compound adduct. mdpi.com

Once developed, these mAbs can be employed in various immunoassay formats, such as competitive Enzyme-Linked Immunosorbent Assay (ELISA), for the quantification of the adduct in DNA samples. These assays are often highly sensitive and can be adapted for high-throughput analysis, making them valuable tools for molecular epidemiology studies. The high target specificity of monoclonal antibodies makes them a promising diagnostic option. mdpi.com

Immunohistochemistry (IHC) is a powerful technique that uses antibodies to visualize the distribution and localization of specific antigens within tissue sections. ptglab.com Using a monoclonal antibody specific for this compound, IHC can be applied to localize this adduct within specific cells and tissues, providing valuable insights into adduct formation and repair in vivo.

The methodology involves preparing thin sections of tissue, which are then incubated with the primary monoclonal antibody that binds specifically to the this compound adducts. nih.gov The bound primary antibody is subsequently detected using a secondary antibody that is conjugated to an enzyme or a fluorescent dye. cellsciences.com In enzyme-based detection, the enzyme catalyzes a reaction that produces a colored precipitate at the site of the adduct, allowing for visualization by light microscopy. Studies on analogous adducts, such as 1,N(6)-ethenodeoxyadenosine, have successfully used IHC to measure adduct levels in cell nuclei, with quantification performed using imaging software to measure pixel intensity. nih.gov This approach allows for the calculation of the prevalence of positively stained nuclei, providing a semi-quantitative measure of DNA damage in specific cell types within a tissue. nih.gov

Mass Spectrometry-Based Quantitation Strategies

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier analytical technique for the quantitative analysis of this compound and other DNA adducts. This methodology offers high sensitivity and specificity, allowing for the detection of low levels of adducts in complex biological matrices. The general workflow involves the enzymatic hydrolysis of DNA to its constituent deoxynucleosides, followed by chromatographic separation and subsequent detection by the mass spectrometer.

A critical aspect of quantitative analysis by LC-MS/MS is the use of stable isotope-labeled internal standards. For this compound, an ideal internal standard would be a molecule of the same chemical structure but enriched with heavy isotopes (e.g., ¹³C, ¹⁵N). The use of such standards allows for the correction of any sample loss during preparation and variations in instrument response, thereby ensuring accurate quantification.

The mass spectrometer is typically operated in the positive ion electrospray ionization (ESI) mode. Quantification is achieved using selected reaction monitoring (SRM), also known as multiple reaction monitoring (MRM). In this mode, the mass spectrometer is set to selectively monitor a specific precursor ion (the protonated molecule, [M+H]⁺) of the analyte and its characteristic product ions generated through collision-induced dissociation (CID). This highly specific detection method minimizes interference from other components in the sample.

While specific, validated quantitative mass spectrometry data for this compound, such as established MRM transitions, limits of detection (LOD), and limits of quantification (LOQ), are not widely available in the peer-reviewed literature, the analytical approach can be inferred from studies on structurally related acrolein-derived DNA adducts, such as 1,N²-propanodeoxyguanosine. For these related compounds, the characteristic fragmentation pattern involves the neutral loss of the 2'-deoxyribose moiety from the protonated molecule.

Hypothetical Mass Spectrometry Parameters for this compound Analysis

Based on the analysis of analogous DNA adducts, a hypothetical set of parameters for the LC-MS/MS analysis of this compound can be proposed. The protonated molecule ([M+H]⁺) would serve as the precursor ion. Upon fragmentation, a primary product ion would result from the cleavage of the glycosidic bond, leading to the formation of the protonated purine (B94841) base.

Below is an interactive data table illustrating the kind of data that would be generated in a validated quantitative LC-MS/MS method for this compound. Please note that the values presented are hypothetical due to the current lack of published specific data for this compound and are based on typical values for similar DNA adducts.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |

| This compound | Value Not Available | Value Not Available | Value Not Available | Value Not Available | Value Not Available |

Detailed Research Findings

Current research literature provides a strong foundation for the application of LC-MS/MS for the quantification of this compound, even though specific validated methods are not yet published. Studies on other acrolein-derived adducts have successfully utilized this technique to detect and quantify these lesions in various biological samples, including human tissues. These studies have demonstrated the capability of LC-MS/MS to achieve high sensitivity, with detection limits often in the femtomole range.

The development of a robust and validated LC-MS/MS method for this compound would require the chemical synthesis of the analytical standard and its stable isotope-labeled internal standard. Following synthesis, a detailed method validation would be necessary to establish the linearity, accuracy, precision, LOD, and LOQ of the assay. Such a method would be invaluable for future molecular epidemiology studies aiming to elucidate the role of acrolein exposure and endogenous lipid peroxidation in human cancer risk.

Molecular Modeling and Computational Studies of 1,n 6 Propanodeoxyadenosine

Simulation of Adduct-DNA Interactions

Molecular dynamics (MD) simulations are powerful computational techniques used to study the physical movement of atoms and molecules over time. By simulating the behavior of a DNA duplex containing a 1,N(6)-propanodeoxyadenosine adduct, researchers can gain a dynamic understanding of its structural impact.

The presence of the bulky 1,N(6)-propano bridge introduces significant steric hindrance that alters the local and global conformation of the DNA double helix. MD simulations of related, structurally similar adducts like 1,N(6)-ethenodeoxyadenosine have revealed that these lesions can induce a variety of conformational states. researchgate.net The adducted base often exhibits dynamic behavior, fluctuating between different orientations relative to the sugar moiety, primarily the syn and anti conformations. nih.gov

In a standard B-DNA helix, nucleotides adopt an anti conformation to facilitate Watson-Crick base pairing. However, the propano adduct can destabilize this arrangement, leading to an increased population of the syn conformation. nih.gov This shift can cause significant local distortions, including the potential for severe kinking of the DNA helical axis. researchgate.net The conformational flexibility of the adduct and the surrounding DNA sequence plays a crucial role in the recognition by DNA polymerases and repair proteins. The specific conformational signature of the this compound lesion is a key determinant of its mutagenic potential and susceptibility to repair.

Table 1: Conformational Features of this compound in DNA from Molecular Dynamics Simulations

| Conformational Parameter | Observation in Adducted DNA | Structural Implication |

|---|---|---|

| Glycosidic Torsion Angle (χ) | Increased propensity for syn conformation in addition to the standard anti conformation. | Disruption of standard Watson-Crick geometry and local base stacking. |

| Helical Axis | Potential for localized bending or kinking at the adduct site. researchgate.net | Alteration of the global DNA structure, which can affect protein recognition. |

| Base Stacking | Disrupted stacking interactions between the adducted base and its neighbors. researchgate.net | Local destabilization of the DNA duplex. |

| Sugar Pucker | Shifts in the equilibrium between C2'-endo and C3'-endo conformations for the deoxyribose sugar of the adduct and flanking nucleotides. | Changes in backbone geometry and helical parameters. |

The formation of the this compound adduct directly blocks the N1 and N6 positions of adenine (B156593), which are essential for forming the two canonical Watson-Crick hydrogen bonds with thymine. This fundamental disruption prevents proper base pairing with the nucleotide on the opposite strand. MD simulations and quantum chemical calculations have shown that the stability of DNA base pairs originates primarily from electrostatic interactions, which are fundamentally altered by such adducts. researchgate.net

The loss of these hydrogen bonds leads to a localized "melting" or destabilization of the DNA duplex at the site of the lesion. This can result in a flexible, disordered region that may be recognized by DNA repair machinery. The specific nature of the disruption, including the distance between the adducted base and its opposite partner and the dynamics of water molecules within the lesion site, are active areas of investigation through computational studies. The persistence of this disruption is a critical factor in the adduct's ability to stall replication forks and induce mutations.

Enzyme-Adduct Binding Affinity and Specificity Predictions

Understanding how DNA repair enzymes recognize and bind to specific lesions is crucial for comprehending cellular defense mechanisms against genotoxicity. Computational methods such as ligand docking and molecular dynamics simulations are used to predict and analyze these interactions in detail.

The Escherichia coli AlkB protein and its human homologs are a family of Fe(II)/α-ketoglutarate-dependent dioxygenases that can repair a variety of alkylated DNA bases, including exocyclic adducts. nih.govnih.gov Computational studies, including molecular docking and MD simulations, have been instrumental in modeling how this compound and its analogs fit into the active site of AlkB. nih.gov

These simulations show that the enzyme's active site must accommodate the bulky propano group. The adducted nucleotide is flipped out of the DNA helix and into the enzyme's catalytic center. Docking studies predict the likely binding poses of the adduct, highlighting key interactions with active site residues. For instance, modeling has shown that the protonated, cationic form of related exocyclic adducts is preferentially bound, forming a favorable electrostatic interaction with a negatively charged aspartate residue (Asp-135 in E. coli AlkB) in the active site. nih.gov MD simulations of the enzyme-adduct complex can then reveal the stability of these interactions and the conformational changes in both the DNA and the protein upon binding.

The formation of this compound can result in stereoisomers, specifically the R and S configurations at the carbon atom bearing the hydroxyl group. Experimental studies have shown that the AlkB enzyme can exhibit stereoselectivity in its repair activity. nih.gov

Molecular modeling provides a structural rationale for this preference. Simulations of the closely related 1,N6-α-hydroxypropanoadenine (HPA) adduct within the AlkB active site have demonstrated that the R stereoisomer is strongly preferred for repair. nih.gov The modeling suggests that the R isomer can adopt a conformation where its hydroxyl group fits favorably into the active site, positioning the adduct for the oxidative repair mechanism. In contrast, the S stereoisomer appears to be a poorer substrate, likely due to steric clashes or an unfavorable orientation that hinders the catalytic reaction. It is proposed that the S isomer might only be repaired if the adducted base adopts an alternative (syn) conformation around the glycosidic bond, which is less common. nih.gov

Table 2: Predicted Binding Characteristics of this compound Stereoisomers with AlkB Enzyme

| Stereoisomer | Predicted Binding Affinity | Key Conformational Feature in Active Site | Predicted Repair Susceptibility |

|---|---|---|---|

| R-isomer | Strongly preferred | Favorable fit with hydroxyl group in an equatorial-like conformation. nih.gov | High |

| S-isomer | Less favored | Requires an energetically less favorable syn conformation of the base for potential repair. nih.gov | Low |

Quantum Chemical Calculations for Reaction Mechanism Insights

While molecular mechanics-based methods like docking and MD are excellent for studying binding and conformational dynamics, quantum chemical (QC) calculations are necessary to investigate the electronic rearrangements that occur during chemical reactions. Methods like Density Functional Theory (DFT) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) are applied to model the enzymatic repair of DNA adducts. nih.gov

For the AlkB-mediated repair of exocyclic adducts, QC calculations have been used to elucidate the complex oxidative mechanism. nih.govnih.gov These studies model the reaction of the adduct with the highly reactive iron(IV)-oxo species within the enzyme's active site. Calculations can determine the transition state structures and activation energy barriers for key chemical steps, such as the initial oxidation of the propano bridge. nih.gov For the related 1,N(6)-ethenoadenine adduct, QM/MM calculations have uncovered an unusual repair mechanism, challenging initial hypotheses based solely on experimental mass spectrometry data. nih.gov These theoretical studies predicted a different set of intermediates and provided a more detailed, atomistic description of the entire reaction pathway. Such insights are critical for a complete understanding of how enzymes like AlkB achieve their catalytic function and can guide the development of inhibitors or probes for these important repair pathways.

Computational Mutagenesis Studies of this compound

Computational mutagenesis studies are pivotal in elucidating the molecular mechanisms by which DNA adducts, such as this compound, induce mutations. These in silico approaches provide detailed insights into the structural and energetic consequences of the adduct within a DNA duplex and during replication by DNA polymerases. By simulating the dynamic behavior of the adducted DNA and its interaction with polymerases at an atomic level, researchers can predict the likely mutagenic outcomes.

At present, specific computational mutagenesis studies exclusively focused on this compound are limited in the public domain. However, extensive research on the structurally analogous compound, 1,N(6)-ethenodeoxyadenosine (εdA), offers a valuable framework for understanding the potential mutagenic mechanisms of the propano adduct. The primary difference between these two adducts is the length of the hydrocarbon bridge (three carbons in propano vs. two in etheno), which influences the size, flexibility, and conformational preferences of the exocyclic ring.

Computational investigations into DNA adducts like εdA typically involve a combination of molecular mechanics, molecular dynamics (MD) simulations, and quantum mechanics (QM) calculations. These methods are employed to:

Analyze Conformational Changes: Determine how the adduct alters the local DNA structure, including the sugar-phosphate backbone and the glycosidic bond orientation of the modified base. For εdA, studies have shown that it can adopt different conformations, which in turn affects its base-pairing properties. The larger propano ring in this compound is expected to induce more significant helical distortions.

Simulate Polymerase Interactions: Model the adducted DNA in the active site of various DNA polymerases, including high-fidelity replicative polymerases and specialized translesion synthesis (TLS) polymerases. These simulations can reveal how the adduct is accommodated and which polymerases are capable of bypassing the lesion.

Predict Miscoding Propensities: Calculate the free energy of incorporating each of the four natural deoxynucleotides (dATP, dGTP, dCTP, dTTP) opposite the adduct. A lower free energy barrier for the incorporation of an incorrect nucleotide suggests a higher probability of a specific mutation.

Findings from the Related 1,N(6)-Ethenodeoxyadenosine (εdA) Adduct

Kinetic and structural studies on εdA provide a template for what computational mutagenesis studies might reveal for this compound. For instance, studies with human DNA polymerase η (hpol η), a TLS polymerase, have shown that it can bypass εdA. However, the fidelity of this bypass is compromised.

The interaction of εdA with DNA polymerases has been shown to be highly dependent on the specific enzyme. Structural studies of εdA in complex with DNA polymerases have revealed that the adduct can adopt a syn conformation to form Hoogsteen base pairs with incoming nucleotides, a mechanism that can lead to misincorporation. nih.gov For example, human polymerase ι can incorporate dTTP and dCTP opposite εdA via Hoogsteen base pairing. nih.gov In the case of human polymerase η, the incorporation of purines (dATP and dGTP) opposite εdA was found to be preferred over the correct incorporation of dTTP. nih.govsemanticscholar.org

The following interactive data table summarizes the steady-state kinetic parameters for nucleotide incorporation opposite εdA by human polymerase η. This data quantitatively demonstrates the miscoding potential of the εdA adduct, showing a preference for the misincorporation of purines. It is plausible that this compound would exhibit its own unique, and potentially more pronounced, pattern of misincorporation due to its larger size.

Interactive Data Table: Nucleotide Incorporation Kinetics opposite 1,N(6)-Ethenodeoxyadenosine (εdA) by Human Polymerase η

| Incoming Nucleotide | kcat (s⁻¹) | Km (µM) | Catalytic Efficiency (kcat/Km) (s⁻¹µM⁻¹) |

| dTTP | 0.003 | 1.9 | 0.0016 |

| dATP | 0.011 | 3.2 | 0.0034 |

| dGTP | 0.015 | 5.0 | 0.0030 |

| dCTP | 0.0008 | 10.0 | 0.00008 |

This data is for 1,N(6)-ethenodeoxyadenosine and serves as a proxy for the type of data generated in computational and kinetic mutagenesis studies. The values are approximate and collated from published research. nih.govsemanticscholar.org

Computational mutagenesis studies specific to this compound would be invaluable for a more precise understanding of its mutagenic potential. Such studies would need to account for the increased flexibility and steric bulk of the propano ring, which likely has a significant impact on the conformational dynamics within the polymerase active site and, consequently, on the fidelity of DNA replication.

Synthetic Approaches for Research Applications of 1,n 6 Propanodeoxyadenosine

Chemical Synthesis of 1,N(6)-Propanodeoxyadenosine and its Derivatives

The synthesis of this compound and its subsequent incorporation into oligodeoxynucleotides for research purposes primarily relies on two main strategies: the synthesis of the modified phosphoramidite (B1245037) building block for direct incorporation during solid-phase synthesis, and post-synthetic modification of a precursor oligonucleotide.

Another powerful technique is the one-step synthesis of N6-adenosine and N6-2'-deoxyadenosine derivatives by treating inosine (B1671953) or 2'-deoxyinosine (B131508) with alkyl or arylamines in the presence of BOP and DIPEA (N,N-diisopropylethylamine) in DMF (dimethylformamide). This method proceeds in good to excellent yields without the need for protection of the sugar hydroxyl groups.

Strategies for Site-Specific Incorporation into Oligodeoxynucleotides

The site-specific incorporation of modified nucleosides like this compound into oligodeoxynucleotides is predominantly achieved through phosphoramidite chemistry on an automated DNA synthesizer. This requires the chemical synthesis of the corresponding this compound phosphoramidite. The general phosphoramidite synthesis cycle involves the sequential addition of protected nucleoside phosphoramidites to a growing DNA chain attached to a solid support. Each cycle consists of four main steps: detritylation, coupling, capping, and oxidation.

Table 1: Key Steps in Phosphoramidite-Based Oligonucleotide Synthesis

| Step | Reagents and Conditions | Purpose |

| Detritylation | Trichloroacetic acid in dichloromethane | Removes the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside, exposing the 5'-hydroxyl group for the next coupling reaction. |

| Coupling | Modified phosphoramidite and an activator (e.g., tetrazole) in acetonitrile | Couples the free 5'-hydroxyl group with the incoming phosphoramidite. |

| Capping | Acetic anhydride (B1165640) and 1-methylimidazole | Acetylates any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants in subsequent cycles. |

| Oxidation | Iodine in the presence of water and pyridine | Oxidizes the unstable phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester linkage. |

An alternative and powerful strategy for incorporating adducts that may be unstable under the conditions of DNA synthesis is the post-oligomerization synthesis approach. This method involves the initial incorporation of a stable, reactive precursor nucleoside, such as a halogenated derivative (e.g., 6-chloro-2'-deoxypurine), into the desired position within the oligonucleotide sequence using standard phosphoramidite chemistry. Following the completion of the oligonucleotide assembly, the precursor is then converted to the desired adduct by reaction with a suitable nucleophile. For this compound, this would involve reacting the 6-chloropurine-containing oligonucleotide with a propanolamine (B44665) derivative. This post-synthetic modification strategy has been successfully employed for the site-specific synthesis of oligodeoxynucleotides containing a structurally related adduct, 1,N^6-(2-hydroxy-3-hydroxymethylpropan-2,3-diyl)-adenine nih.gov.

Preparation of Labeled Adducts for Mechanistic Studies

To investigate the mechanisms of DNA repair, replication, and mutagenesis associated with this compound, it is often necessary to use isotopically labeled versions of the adduct. Labeling with stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) allows for the tracking of the adduct and its metabolites by mass spectrometry and NMR spectroscopy.